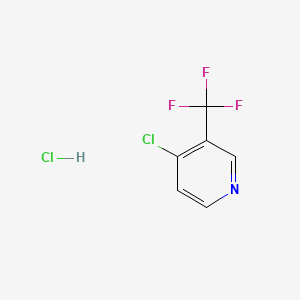

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKXJUZITVCDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382316 | |

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732306-24-0 | |

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Chlorination of 3-(Trifluoromethyl)Pyridine

A straightforward approach involves chlorinating 3-(trifluoromethyl)pyridine at the 4-position. This method leverages electrophilic aromatic substitution (EAS), where chlorine donors like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) act as electrophiles.

Reaction Conditions :

- Catalyst : Lewis acids (e.g., FeCl₃ or AlCl₃) enhance electrophilicity.

- Solvent : Dichloromethane or chlorobenzene at 0–25°C.

- Yield : 60–75%, with purity >90% after recrystallization.

Limitations : Regioselectivity challenges arise due to the electron-withdrawing trifluoromethyl group, which deactivates the ring. Side products like 2-chloro or 5-chloro isomers necessitate chromatographic separation.

Halogen Exchange Reactions

Nucleophilic aromatic substitution (NAS) offers an alternative pathway. Starting from 4-bromo-3-(trifluoromethyl)pyridine, chlorine can replace bromine using CuCl or HCl under Ullmann conditions.

Optimized Protocol :

- Reagents : 4-Bromo-3-(trifluoromethyl)pyridine, CuCl (1.2 equiv), HCl (conc.).

- Temperature : 120°C in DMF for 12 hours.

- Yield : 82% (isolated as hydrochloride salt).

Advantage : Superior regioselectivity compared to EAS, with minimal isomer formation.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via radical trifluoromethylation or cross-coupling reactions .

Radical Trifluoromethylation

Using Langlois’ reagent (NaSO₂CF₃) and a persulfate initiator, trifluoromethyl radicals add to chloropyridine precursors.

Typical Setup :

- Substrate : 4-Chloropyridine.

- Conditions : NaSO₂CF₃ (2 equiv), (NH₄)₂S₂O₈, acetonitrile/water (3:1), 80°C.

- Yield : 55–60%.

Drawback : Requires strict control of radical quenching to prevent over-fluorination.

Cross-Coupling with CF₃ Sources

Transition-metal catalysis enables precise -CF₃ installation. Pd-catalyzed coupling of 4-chloropyridine with TMSCF₃ (Ruppert–Prakash reagent) is exemplary.

Procedure :

Hydrochloride Salt Formation

The final step involves protonating 4-chloro-3-(trifluoromethyl)pyridine with HCl to yield the hydrochloride salt.

Standard Protocol :

- Dissolve the free base in anhydrous diethyl ether.

- Bubble dry HCl gas until precipitation completes.

- Filter and wash with cold ether.

- Dry under vacuum to obtain white crystalline solid.

Purity : >95% (by HPLC, source 4).

Industrial-Scale Manufacturing

Commercial synthesis (e.g., Avocado Research Chemicals) employs a hybrid approach:

- Step 1 : Pd-catalyzed trifluoromethylation of 4-chloropyridine.

- Step 2 : HCl gas treatment in tetrahydrofuran.

- Step 3 : Crystallization from ethanol/water.

Key Metrics :

| Parameter | Value |

|---|---|

| Overall Yield | 68% |

| Purity | ≥98% |

| Production Capacity | 100 kg/batch |

Analytical Characterization

Validated methods confirm structure and purity:

- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H2), 8.54 (d, J = 5.1 Hz, 1H, H6), 7.89 (d, J = 5.1 Hz, 1H, H5).

- HPLC : Retention time 6.2 min (C18 column, 70:30 H₂O/MeCN).

Emerging Methodologies

Recent advances include flow chemistry for continuous chlorination and enzyme-mediated trifluoromethylation , though yields remain suboptimal (≤50%).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) are typical.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-3-(trifluoromethyl)pyridine, while oxidation can produce 4-chloro-3-(trifluoromethyl)pyridine N-oxide .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 4-chloro-3-(trifluoromethyl)pyridine hydrochloride

- Molecular Formula : C₆H₄ClF₃N

- Molecular Weight : 218.00 g/mol

- CAS Number : 732306-24-0

- Melting Point : 124-126 °C

The compound's unique structure, characterized by the presence of chlorine and trifluoromethyl groups on the pyridine ring, contributes to its reactivity and stability, making it a valuable building block in synthetic chemistry.

Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in developing new pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including substitution and coupling reactions.

Biology

In biological research, this compound is investigated for its role as an enzyme inhibitor and receptor ligand. Its interactions with biological macromolecules facilitate studies on metabolic pathways and cellular processes. Notably, it has been shown to inhibit cytochrome P450 enzymes, which are pivotal in drug metabolism .

Medicine

The compound is utilized as an intermediate in synthesizing various drugs, including antiviral and anticancer agents. Its structural modifications enhance biological activity against specific pathogens, such as Chlamydia trachomatis, illustrating its potential in therapeutic applications.

Industry

In industrial applications, it is employed in producing specialty chemicals with unique properties, contributing to advancements in materials science and chemical manufacturing.

Key Interactions

- Cytochrome P450 Enzymes : Alters drug metabolism by interacting with these enzymes.

- Kinase Inhibition : Affects cell signaling pathways by inhibiting specific kinases .

Cellular Effects

The compound influences several cellular processes:

- Gene Expression : Modulates genes associated with oxidative stress and apoptosis.

- Metabolic Alterations : Inhibits key metabolic enzymes, affecting energy production within cells.

Case Studies

- Antichlamydial Activity : Research demonstrates that trifluoromethyl-substituted compounds enhance biological activity against Chlamydia trachomatis, indicating the significance of structural modifications in drug design.

- Antibacterial Properties : Derivatives of pyridine compounds exhibit antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus, showcasing potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Drug Development

Sorafenib Derivatives

4-Chloro-3-(trifluoromethyl)phenyl carbamoylamino derivatives (e.g., compounds 4a–e) exhibit potent antiproliferative activity against carcinoma, lymphoma, and leukemia cell lines (IC₅₀ = 1–4.3 μmol·L⁻¹), comparable or superior to Sorafenib . The trifluoromethyl and chloro groups enhance binding to kinase targets by increasing hydrophobicity and electronic effects.

Tetrahydro-pyrazolo-pyridines

- DS476 (C₈H₁₁ClF₃N₃): A tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride. Unlike the planar pyridine ring in the parent compound, DS476’s saturated ring reduces metabolic instability but may limit target selectivity .

- DS488 (C₁₇H₂₀ClF₃N₄): Features a dimethylaminobenzylidene substituent, enhancing solubility but introducing steric hindrance that affects receptor interactions .

Fluorinated and Methylated Analogues

Activity and Physicochemical Properties

Key Observations :

- The 4-Cl, 3-CF₃ motif in 4-Chloro-3-(trifluoromethyl)pyridine HCl is critical for kinase inhibition, as seen in Sorafenib derivatives .

- Electron-withdrawing groups (-CF₃) enhance binding to hydrophobic pockets in target proteins, whereas -COOH (e.g., 80194-68-9) increases solubility but may limit blood-brain barrier penetration .

Biological Activity

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and applications in scientific research, supported by data tables and relevant case studies.

The compound exhibits significant interactions with various biomolecules, particularly enzymes and proteins. Its biological activity is largely attributed to its ability to inhibit specific enzymes, influencing metabolic pathways and cellular functions.

Key Interactions

- Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs.

- Kinase Inhibition : It has been reported to inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular responses and gene expression.

Cellular Effects

This compound influences several cellular processes:

- Gene Expression : The compound modulates the expression of genes associated with oxidative stress and apoptosis.

- Metabolic Alterations : By inhibiting key metabolic enzymes, it can significantly alter energy production and utilization within cells.

The molecular mechanisms through which this compound exerts its effects include:

- Enzyme Binding : It binds to specific biomolecules, leading to inhibition or activation of their functions. This is particularly evident in its interaction with kinases and transcription factors.

- Stability and Degradation : Studies indicate that while the compound is stable under standard laboratory conditions, prolonged exposure can lead to degradation, affecting its biological efficacy over time.

Research Applications

This compound has a wide range of applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing complex organic molecules. |

| Biology | Investigated as an enzyme inhibitor and receptor ligand in biological studies. |

| Medicine | Serves as an intermediate in synthesizing antiviral and anticancer agents. |

| Industry | Employed in producing specialty chemicals with unique properties. |

Antichlamydial Activity

A study highlighted the relevance of trifluoromethyl-substituted compounds in developing selective antichlamydial agents. The presence of the trifluoromethyl group was crucial for enhancing biological activity against Chlamydia trachomatis, demonstrating the importance of structural modifications in drug design .

Antibacterial Properties

Research has shown that derivatives of pyridine compounds exhibit antibacterial activity without rapid cytotoxic responses in human cells. For instance, advanced analogues demonstrated submicromolar inhibition against bacterial Sfp-PPTase, a target critical for bacterial viability, indicating potential therapeutic applications against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-3-(trifluoromethyl)pyridine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation of trifluoromethylpyridine precursors. For example, describes a production method using 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine hydrochloride as an intermediate, involving alcohol oxidation and amide formation. Key factors include:

- Temperature control : Reactions often proceed optimally between 60–80°C to avoid decomposition of the trifluoromethyl group.

- Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance regioselective chlorination .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of halogenated intermediates.

- Data Table :

| Reagent | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Cl₂, Pd/C | 78–85 | DMF, 70°C, 12h | |

| SOCl₂, Pyridine | 65–72 | Reflux, 6h |

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC : A C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm resolves impurities (<0.5% by area) .

- ¹H/¹³C NMR : Key peaks include δ 8.6 ppm (pyridine H) and δ 120–125 ppm (CF₃ in ¹³C) .

- Exact mass analysis : The molecular ion [M+H]⁺ should match m/z 231.985 (calc. for C₆H₄ClF₃N⁺) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology :

- Hygroscopicity : Store in desiccators with silica gel to prevent hydrolysis of the hydrochloride salt ().

- Thermal stability : Decomposition occurs above 150°C; DSC analysis shows an endothermic peak at 160°C (TGA data in ).

- Light sensitivity : Amber glass vials are recommended to avoid photodegradation of the chloro-trifluoromethyl moiety .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?

- Methodology : highlights regioexhaustive functionalization using cross-coupling reactions.

- Suzuki-Miyaura : Replace the chloro group with aryl/heteroaryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ in THF/Na₂CO₃ (yields 60–75%) .

- Buchwald-Hartwig amination : Introduce amino groups at the 4-position with Xantphos/Pd₂(dba)₃ catalysts .

- Challenges : The electron-withdrawing CF₃ group directs electrophilic substitution to the 2- and 6-positions, complicating regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology :

- Structure-activity relationship (SAR) studies : Modify the pyridine core (e.g., ’s Sorafenib analog) to assess how chloro/CF₃ positioning affects kinase inhibition.

- Dose-response assays : Use IC₅₀ comparisons across cell lines (e.g., HCT-116 vs. HepG2) to identify off-target effects .

- Data Table :

| Derivative | Target | IC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|---|

| N-[4-chloro-3-(CF₃)phenyl] | VEGFR-2 | 12 ± 2 | HUVEC | |

| 4-(CF₃)-3-Cl-pyridine | COX-2 | 450 ± 50 | RAW 264.7 |

Q. How does the hydrochloride salt form impact solubility and bioavailability in preclinical models?

- Methodology :

- pH-solubility profiling : The hydrochloride salt increases aqueous solubility (>50 mg/mL at pH 1.2) but precipitates at intestinal pH (6.8), requiring co-solvents like PEG-400 for in vivo dosing ( ).

- Pharmacokinetics : In rats, the salt form shows 90% oral bioavailability due to enhanced dissolution, but rapid clearance (t₁/₂ = 2.3 h) necessitates sustained-release formulations .

Methodological Best Practices

- Contradiction Management : If NMR data conflicts with literature (e.g., unexpected splitting of pyridine peaks), verify via 2D-COSY to rule out impurities or tautomerism ( ).

- Safety Protocols : Follow ’s guidelines for waste disposal (e.g., neutralization with NaHCO₃ before incineration) to mitigate environmental risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.